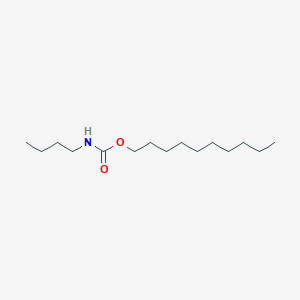![molecular formula C14H15NO3 B14369867 [6-(Hydroxymethyl)-2-oxa-3-azabicyclo[2.2.2]oct-5-en-3-yl](phenyl)methanone CAS No. 92012-03-8](/img/structure/B14369867.png)
[6-(Hydroxymethyl)-2-oxa-3-azabicyclo[2.2.2]oct-5-en-3-yl](phenyl)methanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-(Hydroxymethyl)-2-oxa-3-azabicyclo[2.2.2]oct-5-en-3-ylmethanone is a complex organic compound with a unique bicyclic structure
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 6-(Hydroxymethyl)-2-oxa-3-azabicyclo[2.2.2]oct-5-en-3-ylmethanone typically involves multiple steps, starting from readily available precursors. The key steps include:
- Formation of the bicyclic core : This can be achieved through a Diels-Alder reaction, where a diene and a dienophile react to form the bicyclic structure.
- Introduction of the hydroxymethyl group : This step involves the hydroxylation of a suitable precursor, often using reagents like osmium tetroxide or hydrogen peroxide.
- Attachment of the phenylmethanone group : This can be done through Friedel-Crafts acylation, using reagents like acetyl chloride and aluminum chloride.
Industrial Production Methods: Industrial production of this compound may involve optimizing the above synthetic routes to ensure high yield and purity. This often includes:
- Scaling up the reactions : Using larger reactors and optimizing reaction conditions to handle bulk quantities.
- Purification : Employing techniques like crystallization, distillation, and chromatography to purify the final product.
Analyse Chemischer Reaktionen
Types of Reactions: 6-(Hydroxymethyl)-2-oxa-3-azabicyclo[2.2.2]oct-5-en-3-ylmethanone undergoes various chemical reactions, including:
- Oxidation : The hydroxymethyl group can be oxidized to a carboxyl group using oxidizing agents like potassium permanganate.
- Reduction : The carbonyl group in the phenylmethanone moiety can be reduced to an alcohol using reducing agents like sodium borohydride.
- Substitution : The compound can undergo nucleophilic substitution reactions, where the hydroxyl group is replaced by other nucleophiles.
- Oxidation : Potassium permanganate in an acidic medium.
- Reduction : Sodium borohydride in methanol.
- Substitution : Nucleophiles like halides or amines in the presence of a base.
- Oxidation : Formation of a carboxylic acid derivative.
- Reduction : Formation of an alcohol derivative.
- Substitution : Formation of substituted derivatives with various functional groups.
Wissenschaftliche Forschungsanwendungen
6-(Hydroxymethyl)-2-oxa-3-azabicyclo[2.2.2]oct-5-en-3-ylmethanone has several applications in scientific research:
- Chemistry : Used as a building block for synthesizing more complex molecules.
- Biology : Studied for its potential biological activity, including antimicrobial and anticancer properties.
- Medicine : Investigated for its potential therapeutic effects in treating various diseases.
- Industry : Used in the synthesis of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 6-(Hydroxymethyl)-2-oxa-3-azabicyclo[2.2.2]oct-5-en-3-ylmethanone involves its interaction with specific molecular targets. The compound can:
- Bind to enzymes : Inhibiting their activity and affecting metabolic pathways.
- Interact with receptors : Modulating signal transduction pathways.
- Form reactive intermediates : Leading to the formation of covalent bonds with biomolecules.
Vergleich Mit ähnlichen Verbindungen
6-(Hydroxymethyl)-2-oxa-3-azabicyclo[2.2.2]oct-5-en-3-ylmethanone can be compared with similar compounds like:
- 6-(Hydroxymethyl)-2-oxa-3-azabicyclo[2.2.2]oct-5-en-3-ylmethanone
- 6-(Hydroxymethyl)-2-oxa-3-azabicyclo[2.2.2]oct-5-en-3-ylmethanone
These compounds share a similar bicyclic structure but differ in the substituents attached to the core. The unique properties of 6-(Hydroxymethyl)-2-oxa-3-azabicyclo[2.2.2]oct-5-en-3-ylmethanone arise from the presence of the phenylmethanone group, which imparts distinct chemical reactivity and biological activity.
Eigenschaften
CAS-Nummer |
92012-03-8 |
|---|---|
Molekularformel |
C14H15NO3 |
Molekulargewicht |
245.27 g/mol |
IUPAC-Name |
[6-(hydroxymethyl)-2-oxa-3-azabicyclo[2.2.2]oct-5-en-3-yl]-phenylmethanone |
InChI |
InChI=1S/C14H15NO3/c16-9-11-8-12-6-7-13(11)18-15(12)14(17)10-4-2-1-3-5-10/h1-5,8,12-13,16H,6-7,9H2 |
InChI-Schlüssel |
JYVNMWZJJNHKOL-UHFFFAOYSA-N |
Kanonische SMILES |
C1CC2C(=CC1N(O2)C(=O)C3=CC=CC=C3)CO |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


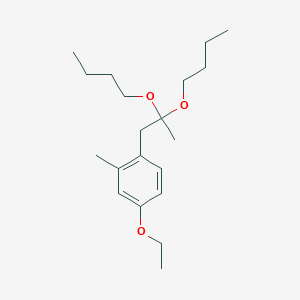
![Spiro[4.5]dec-7-ene-1,4-dione, 8-methyl-](/img/structure/B14369799.png)
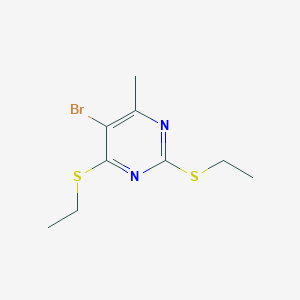
![2-Phenyl-2-{[2-(prop-2-en-1-yl)phenoxy]methyl}oxirane](/img/structure/B14369806.png)

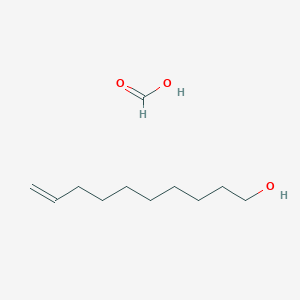
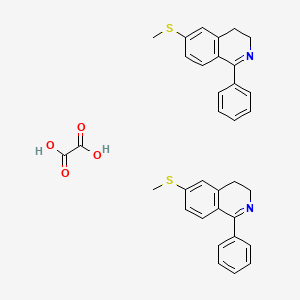
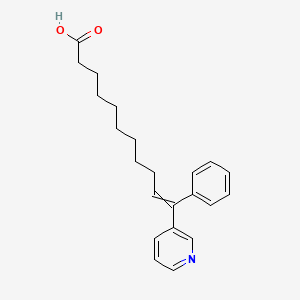
![2-(Methoxymethylidene)bicyclo[2.2.2]octane](/img/structure/B14369856.png)
![Methyl 4-(acetyloxy)-3-[(acetyloxy)methyl]-2-benzamidobut-2-enoate](/img/structure/B14369859.png)
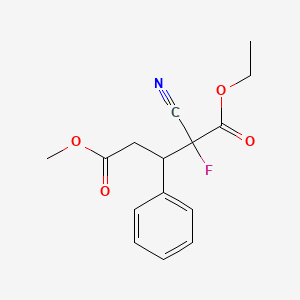
![Methyl 8-[5-(1-hydroxyhexyl)oxolan-2-YL]octanoate](/img/structure/B14369875.png)
![3-(Phenylsulfanyl)-1-[tri(propan-2-yl)silyl]-1H-pyrrole](/img/structure/B14369878.png)
